molecular formula C14H21NO2S B11754600 4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide

4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide

Cat. No.: B11754600
M. Wt: 267.39 g/mol
InChI Key: HKWPDAUIAGSIED-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the tert-butyl and cyclobutyl groups. One common method involves the reaction of tert-butylbenzene with chlorosulfonic acid to form tert-butylbenzenesulfonyl chloride. This intermediate is then reacted with cyclobutylamine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted benzenesulfonamides

Scientific Research Applications

4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects. The tert-butyl and cyclobutyl groups may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzenesulfonamide
  • N-cyclobutylbenzenesulfonamide
  • 4-tert-Butyl-N-methylbenzenesulfonamide

Uniqueness

4-(tert-Butyl)-N-cyclobutylbenzenesulfonamide is unique due to the presence of both tert-butyl and cyclobutyl groups. These groups impart distinct steric and electronic properties, which can influence the compound’s reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, and target specificity.

Properties

Molecular Formula

C14H21NO2S

Molecular Weight

267.39 g/mol

IUPAC Name

4-tert-butyl-N-cyclobutylbenzenesulfonamide

InChI

InChI=1S/C14H21NO2S/c1-14(2,3)11-7-9-13(10-8-11)18(16,17)15-12-5-4-6-12/h7-10,12,15H,4-6H2,1-3H3

InChI Key

HKWPDAUIAGSIED-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2CCC2

Origin of Product

United States

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